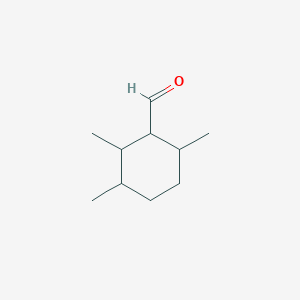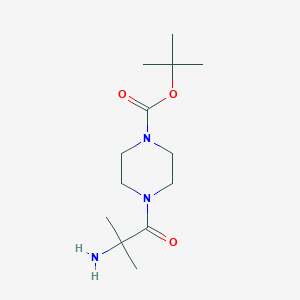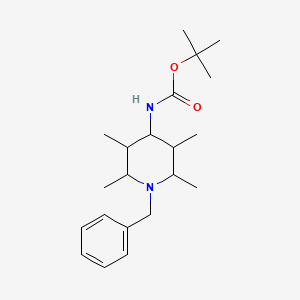![molecular formula C10H9N3S2 B13164283 [4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
[4-(1,3-Thiazol-2-yl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Thiazol-2-yl)phenyl]thiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Thiazol-2-yl)phenyl]thiourea typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and consistency .
化学反応の分析
Types of Reactions
[4-(1,3-Thiazol-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(1,3-Thiazol-2-yl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules.
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine
In medicine, this compound derivatives are explored for their potential as antiviral, anti-inflammatory, and antidiabetic agents. Their ability to interact with specific biological targets makes them promising candidates for drug development .
Industry
Industrially, the compound is used in the production of dyes, pigments, and photographic sensitizers. Its unique chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of [4-(1,3-Thiazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The thiazole ring plays a crucial role in binding to the active sites of enzymes and receptors, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
[4-(1,3-Thiazol-2-yl)phenyl]thiourea is unique due to its versatile chemical reactivity and broad spectrum of biological activities. Unlike some similar compounds, it can undergo a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Its diverse applications in various fields further highlight its uniqueness .
特性
分子式 |
C10H9N3S2 |
|---|---|
分子量 |
235.3 g/mol |
IUPAC名 |
[4-(1,3-thiazol-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)13-8-3-1-7(2-4-8)9-12-5-6-15-9/h1-6H,(H3,11,13,14) |
InChIキー |
YIIYVKHPENRRFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CS2)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)
![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)



![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)

![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)
![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)


